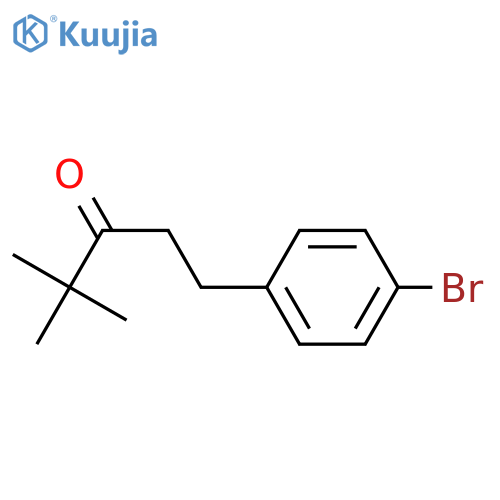

Cas no 1099621-38-1 (1-(4-bromophenyl)-4,4-dimethylpentan-3-one)

1099621-38-1 structure

商品名:1-(4-bromophenyl)-4,4-dimethylpentan-3-one

CAS番号:1099621-38-1

MF:C13H17BrO

メガワット:269.177483320236

CID:4571880

1-(4-bromophenyl)-4,4-dimethylpentan-3-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromophenyl)-4,4-dimethylpentan-3-one

-

- インチ: 1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3

- InChIKey: UISHQVCAWSFGMJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(Br)C=C1)CC(=O)C(C)(C)C

1-(4-bromophenyl)-4,4-dimethylpentan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64254-0.5g |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95.0% | 0.5g |

$218.0 | 2025-02-20 | |

| Enamine | EN300-64254-0.05g |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95.0% | 0.05g |

$53.0 | 2025-02-20 | |

| Aaron | AR01A9US-2.5g |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 2.5g |

$870.00 | 2025-02-09 | |

| A2B Chem LLC | AV57848-500mg |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 500mg |

$265.00 | 2024-04-20 | |

| Aaron | AR01A9US-100mg |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 100mg |

$140.00 | 2025-02-09 | |

| 1PlusChem | 1P01A9MG-50mg |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 50mg |

$118.00 | 2025-03-04 | |

| 1PlusChem | 1P01A9MG-10g |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 10g |

$1726.00 | 2023-12-26 | |

| A2B Chem LLC | AV57848-250mg |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 250mg |

$158.00 | 2024-04-20 | |

| 1PlusChem | 1P01A9MG-1g |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 1g |

$444.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324081-5g |

1-(4-Bromophenyl)-4,4-dimethylpentan-3-one |

1099621-38-1 | 95% | 5g |

¥21247.00 | 2024-08-09 |

1-(4-bromophenyl)-4,4-dimethylpentan-3-one 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1099621-38-1 (1-(4-bromophenyl)-4,4-dimethylpentan-3-one) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量